Acide 2-amino-4-(thiophène-3-yl)benzoïque

Vue d'ensemble

Description

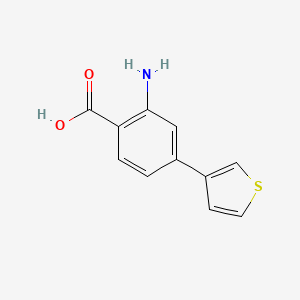

2-Amino-4-(thiophen-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with an amino group and a thiophene ring

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₁H₉NO₂S

- Molecular Weight : 219.26 g/mol

- IUPAC Name : 2-amino-4-(thiophen-3-yl)benzoic acid

- Structure : Contains a thiophene ring that enhances its biological activity and potential applications.

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 2-amino-4-(thiophen-3-yl)benzoic acid exhibit promising antimicrobial properties. For instance, compounds synthesized from this base structure have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Anti-inflammatory Properties

Research has demonstrated that this compound can modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases. The thiophene moiety is believed to play a crucial role in enhancing its bioactivity.

Cancer Research

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, making it a candidate for further development as a chemotherapeutic agent .

Materials Science Applications

Conductive Polymers

The incorporation of 2-amino-4-(thiophen-3-yl)benzoic acid into polymer matrices has been explored for creating conductive materials. The thiophene structure contributes to the electrical conductivity of the polymers, which can be useful in electronic applications.

Sensors

Due to its unique electronic properties, this compound is being studied for use in sensor technology. Its ability to undergo redox reactions makes it suitable for developing sensors that detect various analytes, including gases and biomolecules .

Synthesis and Characterization

Table 1 below summarizes various synthesis methods employed to obtain 2-amino-4-(thiophen-3-yl)benzoic acid and its derivatives:

| Synthesis Method | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| DMAP and EDC coupling | 62.6% | Dichloromethane, 24h | Effective for forming amides from carboxylic acids. |

| Hydrolysis of esters | 93.4% | THF/Methanol at 60°C | High yield indicates robustness of the method. |

| Acid chloride formation | 74.9% | Dichloromethane, 12h | Useful for further functionalization of the compound. |

Case Studies

-

Antimicrobial Activity Study :

- Researchers synthesized several derivatives of 2-amino-4-(thiophen-3-yl)benzoic acid and tested them against E. coli and Staphylococcus aureus.

- Results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents.

- Cancer Cell Proliferation Inhibition :

Mécanisme D'action

Target of Action

It’s structurally similar to aminosalicylic acid, which is an anti-mycobacterial agent used with other anti-tuberculosis drugs for the treatment of all forms of active tuberculosis due to susceptible strains of tubercle bacilli .

Mode of Action

Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Based on the mode of action of aminosalicylic acid, it can be inferred that it may interfere with the folic acid synthesis pathway .

Result of Action

Based on the mode of action of aminosalicylic acid, it can be inferred that it may lead to the inhibition of bacterial growth by disrupting folic acid synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(thiophen-3-yl)benzoic acid typically involves the condensation of thiophene derivatives with benzoic acid precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.

Industrial Production Methods

Industrial production of 2-Amino-4-(thiophen-3-yl)benzoic acid may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has been explored to reduce reaction times and improve product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiophene derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Uniqueness

2-Amino-4-(thiophen-3-yl)benzoic acid is unique due to its combination of an amino group and a thiophene ring on a benzoic acid core. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Activité Biologique

2-Amino-4-(thiophen-3-yl)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by relevant data tables and case studies.

1. Antibacterial Activity

Several studies have reported on the antibacterial properties of 2-Amino-4-(thiophen-3-yl)benzoic acid and its derivatives. For instance, a derivative of this compound demonstrated significant activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Table 1: Antibacterial Activity Data

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Amino-4-(thiophen-3-yl)benzoic acid | 3.90 | S. aureus ATCC 25923 |

| Derivative | <1 | S. aureus ATCC 43300 (MRSA) |

| Indolylquinazolinone derivative | 10 | M. tuberculosis H37Rv |

The compound's effectiveness against M. tuberculosis was notable, inhibiting growth at concentrations as low as 10 µg/mL over extended periods, indicating its potential as an anti-tubercular agent .

2. Anticancer Activity

The anticancer potential of 2-Amino-4-(thiophen-3-yl)benzoic acid has also been explored, with findings suggesting it exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF7 (breast cancer) | 22.54 | Doxorubicin |

| T47D (breast cancer) | 5.08 | Erlotinib |

In vitro studies indicated that the compound showed significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like doxorubicin and erlotinib .

3. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment.

Table 3: Enzyme Inhibition Data

| Compound | IC50 (µM) | Comparison Drug |

|---|---|---|

| 2-Amino-4-(thiophen-3-yl)benzoic acid | 7.49 | Rivastigmine |

The results indicated that this compound could serve as a potential lead for developing new AChE inhibitors, providing a basis for further research into its mechanism of action .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzoic acid derivatives, the compound exhibited promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the structural modifications that enhanced its antibacterial properties, emphasizing the role of the thiophene moiety in increasing bioactivity .

Case Study 2: Cancer Cell Line Studies

A comprehensive evaluation of the cytotoxic effects of several derivatives on cancer cell lines revealed that modifications to the thiophene ring significantly influenced the anticancer activity. Compounds similar to 2-Amino-4-(thiophen-3-yl)benzoic acid were shown to induce apoptosis in cancer cells through caspase activation pathways .

Propriétés

IUPAC Name |

2-amino-4-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEROVNREILSZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675427 | |

| Record name | 2-Amino-4-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096770-86-3 | |

| Record name | 2-Amino-4-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.